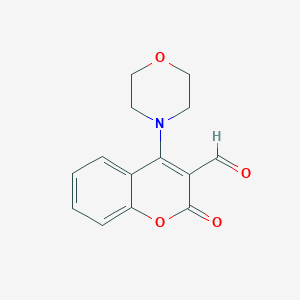

4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

4-morpholin-4-yl-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-9-11-13(15-5-7-18-8-6-15)10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNLPRNSZMKFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde typically involves a multi-step process. One common method includes the Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a chromene derivative under acidic conditions. The resulting intermediate undergoes a Michael addition with an appropriate aldehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carboxylic acid.

Reduction: 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-methanol.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of morpholine with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde under controlled conditions. This method has been optimized to yield the compound with satisfactory purity levels, characterized through techniques such as melting point analysis, NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry .

Antimicrobial Properties

Studies have indicated that derivatives of chromene compounds, including this compound, exhibit significant antimicrobial activities against various bacterial strains. This property is attributed to the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Antioxidant Activity

The compound has also demonstrated notable antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the chromene structure is thought to contribute to its ability to scavenge free radicals effectively .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory conditions. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes .

Cancer Research

Recent studies have explored the potential of this compound in cancer therapy. Its derivatives have shown cytotoxic effects on various cancer cell lines, suggesting that they may be developed into novel anticancer agents. The mechanism likely involves apoptosis induction and cell cycle arrest in tumor cells .

Neurological Disorders

There is emerging evidence that compounds similar to this compound may play a role in neuroprotection and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are attributed to their antioxidant properties and ability to modulate neuroinflammatory responses .

Case Studies

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its inhibitory effect on cholinesterases is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Similarly, its inhibition of legumain involves binding to the enzyme’s active site, thereby blocking its proteolytic activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chromene-3-carbaldehyde derivatives vary primarily in substituents at the 4-, 6-, and 7-positions. Key analogs include:

Key Observations :

- Morpholino vs. Benzylamino: The morpholino group (electron-rich, polar) improves solubility compared to the benzylamino group (bulkier, less polar) .

- Methyl Substitution : 6-Methyl derivatives exhibit reduced steric hindrance, enhancing crystallinity and stability .

- Halogen/Alkoxy Groups : Bromo and methoxy substituents at position 6 alter reactivity and bioactivity; bromo derivatives show higher antimicrobial potency .

Spectroscopic and Crystallographic Data

- IR/NMR: The target compound’s formyl group shows a characteristic C=O stretch at ~1680 cm⁻¹, while benzylamino analogs exhibit N–H stretches at ~3300 cm⁻¹ .

- Crystallography: 6-Methyl-4-oxo-chromene-3-carbaldehyde forms monoclinic crystals (space group P2₁/c), with intermolecular H-bonding stabilizing the structure .

Biological Activity

4-(Morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the chromene family, characterized by its unique morpholine substituent. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The chromene scaffold is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

The compound features a chromene backbone with a morpholine ring, which enhances its solubility and biological activity. The structure can be represented as follows:

This structure allows for various chemical modifications that can influence its biological properties.

The primary mechanism of action of this compound involves inhibition of specific enzymes, particularly cholinesterases. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it demonstrates activity against various bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Activity

Numerous studies have explored the anticancer potential of chromene derivatives, including this compound. It has shown moderate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound induces apoptosis through caspase activation and inhibits cell proliferation by targeting tubulin dynamics .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 42.0 ± 2.7 |

| HL-60 | 24.4 ± 2.6 |

| MOLT-4 | 30.0 ± 1.5 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases and other enzymes involved in neurodegenerative disorders. The IC50 values indicate a promising potential for therapeutic applications in Alzheimer's disease management .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 10.4 |

| Butyrylcholinesterase | 7.7 |

Case Studies

A study conducted by Elshaflu et al. (2019) synthesized various derivatives of chromenes and evaluated their biological activities, highlighting the significant impact of structural modifications on their potency against cancer cells and microbial strains . Another investigation revealed that the introduction of electron-withdrawing groups enhances the anticancer activity of chromene derivatives, indicating a clear structure-activity relationship (SAR) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(morpholin-4-yl)-2-oxo-2H-chromene-3-carbaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of morpholine with 2-oxo-2H-chromene-3-carbaldehyde derivatives. A typical procedure involves adding morpholine (20 mmol) in dichloromethane (DCM) to an ice-cooled solution of the aldehyde intermediate (10 mmol) in DCM. After stirring at 0–5°C for 30 minutes, the mixture is washed with water to remove unreacted morpholine, dried over MgSO₄, and recrystallized from 1,4-dioxane . Yield optimization requires strict temperature control and stoichiometric excess of morpholine to drive the reaction to completion.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the aldehyde proton (~10.1 ppm), a multiplet for morpholine protons (δ 3.6–3.8 ppm), and aromatic protons (δ 6.9–8.2 ppm) from the chromene ring.

- IR : Stretching vibrations for C=O (chromenone, ~1660 cm⁻¹) and aldehyde (C=O, ~1710 cm⁻¹) confirm functional groups.

- X-ray crystallography (for derivatives) can resolve molecular packing and intermolecular interactions, such as C–H···O bonds .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Unreacted morpholine and byproducts like morpholinium salts are common. Purification via sequential water washes (to remove hydrophilic impurities) and recrystallization from polar aprotic solvents (e.g., 1,4-dioxane) improves purity. TLC monitoring (silica gel, ethyl acetate/hexane) helps track reaction progress .

Advanced Research Questions

Q. How does this compound serve as a precursor for bioactive chalcone derivatives?

- Methodological Answer : The aldehyde group undergoes Claisen-Schmidt condensation with ketones (e.g., 4-aminoacetophenone) in chloroform under reflux with piperidine catalysis. For example, refluxing equimolar amounts of the aldehyde and ketone for 1.5 hours yields α,β-unsaturated ketones (chalcones), which are purified via methanol washing . These derivatives are screened for antioxidant or anticancer activity using assays like DPPH radical scavenging .

Q. What role do halogen substituents play in modulating the crystal packing and intermolecular interactions of chromene-carbaldehyde derivatives?

- Methodological Answer : Halogen atoms (e.g., Cl, Br) at specific positions (6-, 7-, or 8-) influence non-covalent interactions. For instance, 6-chloro derivatives exhibit van der Waals contacts between Cl and aldehyde O atoms (distance: ~3.45 Å), while dichlorinated analogs show halogen bonding (Cl···O). Such interactions guide supramolecular assembly and can inform drug design by mimicking protein-ligand interactions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). For example, chalcone derivatives may bind to the ATP pocket of EGFR via hydrogen bonds with morpholine O atoms .

- Validation requires correlating computational results with experimental bioassay data.

Q. What strategies enhance the solubility and bioavailability of chromene-carbaldehyde derivatives for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., –SO₃H, –COOH) at the chromene 6-position.

- Formulation : Use nanoencapsulation (liposomes) or co-solvents (DMSO/PEG 400) to improve aqueous solubility.

- Prodrug Design : Convert the aldehyde to a Schiff base with amino acids, which hydrolyzes in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.